3-Amino-3-(pyridin-2-yl)propanoic acid
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Overview
Description
3-Amino-3-(pyridin-2-yl)propanoic acid is an organic compound that features both an amino group and a pyridine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It’s structurally similar to dabigatran etexilate, a known inhibitor of thrombin . Therefore, it’s plausible that it may interact with similar targets.
Mode of Action
Given its structural similarity to dabigatran etexilate, it might interact with its targets in a similar manner .
Result of Action
It’s known to be used in the preparation of dabigatran etexilate derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid typically involves the reaction of pyridine-2-carboxaldehyde with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where pyridine-2-carboxaldehyde is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(pyridin-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions, while alkyl halides are used for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the pyridine ring can produce piperidine derivatives. Substitution reactions can lead to a variety of amides, esters, or other functionalized compounds.
Scientific Research Applications
3-Amino-3-(pyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coordination complexes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(pyridin-2-yl)propanoic acid: Similar structure but with the amino group in a different position.
3-(4-Pyridinyl)propanoic acid: Contains a pyridine ring but lacks the amino group.
3-Pyridinepropionic acid: Similar structure but without the amino group.
Uniqueness
3-Amino-3-(pyridin-2-yl)propanoic acid is unique due to the presence of both an amino group and a pyridine ring in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules. Its ability to act as a ligand and interact with various biological targets also sets it apart from similar compounds.
Properties
IUPAC Name |
3-amino-3-pyridin-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLGSNNEAOFFCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901090 |
Source
|
Record name | NoName_147 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70901090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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